Chemical properties and structure of (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine
Chemical properties and structure of (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine
An In-Depth Technical Guide to the Chemical Properties and Structure of (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in numerous natural products and pharmacologically significant compounds.[1][2] Its non-planar, saturated structure provides an excellent framework for exploring three-dimensional chemical space, a critical aspect of modern drug design.[3] This guide offers a comprehensive technical overview of a specific, chiral derivative, (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine. We will delve into its structural characteristics, plausible synthetic pathways, detailed spectroscopic analysis, and chemical properties. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge and practical insights into the chemistry of this and related 2-aryl-pyrrolidine compounds.
Molecular Structure and Identification
(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 2-chloro-3-methylphenyl group. The "(R)" designation specifies the stereochemistry at the chiral center, which is the carbon atom at the junction of the two rings.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-(2-chloro-3-methylphenyl)pyrrolidine | - |
| Molecular Formula | C₁₁H₁₄ClN | - |
| Molecular Weight | 195.69 g/mol | [4] |
| CAS Number | 1213085-52-9 (for the (S)-enantiomer) | - |
| Canonical SMILES | CC1=C(C=CC=C1[C@H]2CCCN2)Cl | - |
| InChI Key | KJGSXANONSUREL-HNCPQSOCSA-N (for HCl salt) | [5] |
Structural Diagram:
Caption: 2D structure of (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine.
Synthesis and Stereochemistry
The synthesis of chiral 2-substituted pyrrolidines is a well-established area of organic chemistry, often leveraging natural chiral precursors like L-proline or employing asymmetric catalysis.[1][6] A plausible and efficient synthetic strategy for (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine involves the asymmetric synthesis from an ω-chloroketone using a transaminase enzyme.[7]
Proposed Synthetic Pathway:
Caption: Proposed biocatalytic synthesis of the target compound.
Experimental Protocol: Biocatalytic Asymmetric Synthesis
This protocol is a representative methodology based on published procedures for similar transformations.[7]
-
Reaction Setup: To a solution of 5-chloro-1-(2-chloro-3-methylphenyl)pentan-1-one (1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added the (S)-selective transaminase (e.g., ATA-200 or a similar enzyme) and pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM).
-
Amine Donor Addition: An amine donor, such as isopropylamine, is added in excess (e.g., 10-20 eq). The use of an excess drives the equilibrium towards product formation.
-
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by HPLC or LC-MS. The reaction proceeds via the enzymatic formation of a chiral amine from the ketone, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.
-
Workup and Purification: Upon completion, the reaction mixture is basified (e.g., with NaOH) to deprotonate the product. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or MTBE). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure (R)-enantiomer.
Causality in Experimental Design: The choice of an (S)-selective transaminase is crucial as it stereoselectively adds the amino group, which, upon cyclization, dictates the (R)-configuration at the C2 position of the pyrrolidine. The intramolecular Williamson ether-type synthesis (N-alkylation) is highly efficient due to the formation of a stable five-membered ring.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine relies on a combination of spectroscopic techniques. Below are the predicted and expected characteristics based on its structure and data from analogous compounds.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Aromatic Protons (Ar-H): Multiple signals between δ 7.0-7.5 ppm. The specific splitting pattern will depend on the coupling between the three adjacent protons on the phenyl ring.
-
Pyrrolidine C2-H: A multiplet around δ 4.3-4.5 ppm, shifted downfield due to its position between the nitrogen and the aromatic ring.
-
Pyrrolidine N-H: A broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.
-
Pyrrolidine C3, C4, C5 Protons: A series of complex multiplets between δ 1.9-3.5 ppm.
-
Methyl Protons (Ar-CH₃): A singlet around δ 2.3-2.4 ppm.
-
-
¹³C NMR: The carbon spectrum would show 11 distinct signals:
-
Aromatic Carbons: Six signals in the δ 125-145 ppm region. The carbons attached to the chloro and methyl groups (C-Cl and C-C) will have characteristic shifts.
-
Pyrrolidine C2: A signal around δ 62-65 ppm.
-
Pyrrolidine C5: A signal around δ 45-47 ppm.
-
Pyrrolidine C3, C4: Signals in the δ 23-32 ppm range.
-
Methyl Carbon (Ar-CH₃): A signal around δ 20-22 ppm.
-
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be used.
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak at m/z 195, with a characteristic M+2 isotope peak at m/z 197 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: In mass spectrometry, compounds with a pyrrolidine ring often show a dominant fragment corresponding to the loss of the ring or cleavage adjacent to the nitrogen.[9][10] A common fragmentation would be the cleavage of the C-C bond between the two rings, leading to fragments representing the substituted phenyl group and the pyrrolidine cation, or vice-versa depending on charge retention.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
N-H Stretch: A single, sharp to moderately broad absorption band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.[11][12]
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[13]
-
C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[11]
-
Aromatic C=C Bending: Medium-intensity absorptions in the 1450-1600 cm⁻¹ region.[13]
-
C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region. The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring.[14]
-
C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption in the 600-800 cm⁻¹ region.
Workflow for Spectroscopic Analysis
Caption: Logical workflow for the complete structural characterization.
Chemical and Physical Properties
While experimental data for this specific molecule is scarce in the public domain, we can predict its properties based on its structure and data for analogous compounds.[4][15]
| Property | Predicted Value / Observation | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for secondary amines of this molecular weight. |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, EtOAc). Sparingly soluble in water. Forms soluble salts (e.g., hydrochloride) in aqueous acid. | The molecule has a large nonpolar aromatic part but also a polar secondary amine group capable of hydrogen bonding. |
| Basicity (pKa) | ~9-11 (for the conjugate acid) | Typical for a cyclic secondary amine. The electron-withdrawing nature of the aromatic ring may slightly reduce basicity compared to simple dialkylamines. |
| Stability | Stable under normal conditions. May be sensitive to air and light over long-term storage, potentially undergoing oxidation. Store under an inert atmosphere. | Amines can be susceptible to oxidation. |
| Reactivity | The secondary amine is nucleophilic and will react with electrophiles (e.g., acyl chlorides, alkyl halides). The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. | Standard reactivity of a secondary amine and a substituted benzene ring. |
Applications in Drug Discovery and Medicinal Chemistry
The 2-aryl-pyrrolidine scaffold is a privileged structure in medicinal chemistry. Its prevalence stems from several key advantages it imparts to a molecule:
-
Introduction of Chirality: The C2 position is a chiral center, allowing for stereospecific interactions with biological targets like enzymes and receptors, which are themselves chiral.[3]
-
Structural Rigidity and 3D-Shape: The pyrrolidine ring restricts conformational flexibility, which can reduce the entropic penalty of binding to a target, potentially increasing potency. It also provides a defined three-dimensional vector for substituents, which is crucial for escaping the "flatland" of purely aromatic compounds.[3]
-
Improved Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH. This positive charge can enhance water solubility and allow for the formation of specific salt-bridge interactions with targets.[16]
-
Bioisosteric Replacement: The pyrrolidine ring can act as a bioisostere for other cyclic or acyclic structures to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine is a chiral building block with significant potential in synthetic and medicinal chemistry. Its structure combines the key features of a 2-aryl-pyrrolidine: a stereocenter, a rigid 3D scaffold, and a basic nitrogen atom, all appended to a specifically substituted aromatic ring. Understanding its synthesis, stereochemistry, and spectroscopic properties is fundamental for its effective use in the design and development of novel, high-value chemical entities. The methodologies and predictive data presented in this guide provide a solid foundation for researchers working with this and structurally related compounds.
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